
2-Chloro-5-methylbenzotrifluoride
Overview
Description
2-Chloro-5-methylbenzotrifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, a chlorine atom at the 2-position, and a methyl (-CH₃) group at the 5-position. Its molecular formula is C₈H₅ClF₃, with a molecular weight of 193.45 g/mol (calculated). This compound is commercially available, with 5g priced at 1,748.00 € .
The trifluoromethyl group enhances the compound's stability and lipophilicity, making it valuable in agrochemical and pharmaceutical intermediates. Its chlorine and methyl substituents further influence reactivity and steric effects, tailoring it for specific synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylbenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzotrifluoride. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom at the second position of the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: Products include 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.
Reduction: Products include 2-chloro-5-methylbenzyl alcohol or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-methylbenzotrifluoride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylbenzotrifluoride depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 2-Chloro-5-methylbenzotrifluoride and Analogues
Key Comparative Insights:
Substituent Effects on Reactivity and Applications
- Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group in all compounds enhances stability and resistance to metabolic degradation. However, the nitrile (-CN) group in 2-chloro-5-(trifluoromethyl)benzonitrile increases electrophilicity, making it reactive toward nucleophiles .
The acyl chloride (-COCl) in 2-chloro-5-(trifluoromethoxy)benzoyl chloride enables facile formation of esters and amides, critical in polymer and drug synthesis .
- Halogen Variations:
- Bromine in 5-bromo-2-chlorobenzotrifluoride provides a heavy atom for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine and fluorine in other analogues favor electrophilic substitutions .
Environmental Hazards: 2-Chloro-5-(trifluoromethyl)benzonitrile is flagged for environmental toxicity (R51/53), necessitating stringent handling protocols .
Research Findings and Industrial Relevance
- Agrochemical Applications: this compound’s lipophilicity makes it a candidate for pesticide formulations, while fluorinated analogues (e.g., 2-chloro-5-fluorobenzotrifluoride) are leveraged in herbicide development .
- Pharmaceutical Synthesis: The trifluoromethoxy group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride is increasingly used in kinase inhibitors and anti-inflammatory agents due to its metabolic stability .
Biological Activity
2-Chloro-5-methylbenzotrifluoride (CMT) is an aromatic compound with significant industrial applications, particularly in the synthesis of various chemicals and pharmaceuticals. Its biological activity has garnered attention due to its potential environmental impacts and effects on living organisms. This article explores the biological activity of CMT, focusing on its degradation by microorganisms, its toxicity, and its interactions with biological systems.
Chemical Structure and Properties
This compound is represented by the chemical formula CHClF. It features a benzene ring substituted with a chlorine atom, a methyl group, and three fluorine atoms. This structure contributes to its chemical reactivity and biological interactions.
Microbial Degradation
Recent studies have highlighted the ability of certain bacterial strains to degrade CMT. Notably, Cupriavidus sp. strain CNP-8 has been identified as a capable degrader of this compound. The degradation process involves several biochemical pathways:
- Biodegradation Pathway : Strain CNP-8 utilizes CMT as a carbon and nitrogen source, resulting in the release of ammonium and chloride ions during catabolism. The strain demonstrates a lag phase before rapid growth correlating with substrate utilization .
- Kinetics of Degradation : The degradation kinetics were modeled using a modified Gompertz equation, indicating that strain CNP-8 can completely degrade 0.3 mM of CMT in approximately 36 hours. Higher concentrations exhibited toxic effects, inhibiting microbial growth .
- Intermediate Metabolites : During the degradation process, various intermediate metabolites are formed, including 2-chloro-5-hydroxylaminophenol, which is identified as an intermediate in the catabolic pathway .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the impact of CMT on aquatic organisms, particularly zebrafish embryos:
- Embryonic Toxicity : Research indicates that exposure to CMT can lead to developmental toxicity in zebrafish embryos, affecting survival rates and causing morphological deformities. The observed effects are dose-dependent, with higher concentrations resulting in greater toxicity .
- Mechanism of Action : The cytotoxic effects may be linked to oxidative stress pathways, as indicated by alterations in gene expression related to stress response mechanisms .
Case Studies
Several case studies have explored the biological activity of CMT:
- Microbial Bioremediation : A study demonstrated the successful application of Cupriavidus sp. strain CNP-8 in bioremediation efforts for environments contaminated with chlorinated aromatic compounds like CMT. The findings support the potential use of this strain in bioremediation strategies .
- Aquatic Toxicology : A comprehensive study on the effects of various chlorinated compounds, including CMT, on aquatic life revealed significant impacts on fish populations and ecosystem health. The research emphasized the need for stringent regulations regarding the use and disposal of such compounds .
Summary of Findings
The biological activity of this compound encompasses its microbial degradation capabilities and toxicity profiles:
Aspect | Details |
---|---|
Chemical Formula | CHClF |
Degrading Microorganism | Cupriavidus sp. strain CNP-8 |
Degradation Time | Complete degradation of 0.3 mM in ~36 hours |
Toxicity | Developmental toxicity observed in zebrafish embryos |
Mechanism | Linked to oxidative stress pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-5-methylbenzotrifluoride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or Friedel-Crafts alkylation of trifluoromethyl-substituted aromatic precursors. For example, chlorination of 5-methylbenzotrifluoride using Cl₂ or SOCl₂ under controlled temperature (40–60°C) can yield the target compound. Solvent choice (e.g., DCM or CCl₄) and catalyst (e.g., FeCl₃) significantly affect regioselectivity and purity. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential. Key NMR signals include:
- ¹H NMR : A singlet at δ 2.4 ppm (CH₃ group) and aromatic protons at δ 7.2–7.8 ppm.
- ¹³C NMR : Peaks for CF₃ (~120 ppm) and aromatic carbons (~125–140 ppm).
FTIR should confirm C-Cl (750 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) stretches. Mass spectrometry (EI-MS) can validate molecular weight (MW: 212.58 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential volatility and respiratory irritation. Store in airtight containers away from moisture and light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions of this compound?
- Methodological Answer : The electron-withdrawing CF₃ and CH₃ groups direct electrophiles to specific positions. Computational tools (e.g., DFT calculations) can predict reactive sites. Experimentally, using bulky directing groups or Lewis acids (e.g., AlCl₃) can enhance selectivity. For nitration, mixed HNO₃/H₂SO₄ at 0°C preferentially targets the para position to the methyl group .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group reduces electron density on the aromatic ring, slowing Suzuki-Miyaura couplings. Optimize with Pd(PPh₃)₄ catalyst, elevated temperatures (80–100°C), and polar aprotic solvents (DMF or DMSO). Steric hindrance from the methyl group may require longer reaction times (24–48 hrs) .
Q. What computational methods are effective for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set accurately predicts HOMO-LUMO gaps and electrostatic potential surfaces. These models help rationalize nucleophilic attack sites and interaction potentials with biological targets (e.g., enzyme active sites) .
Q. How can researchers address contradictory data in solvent effects on the compound’s stability?
- Methodological Answer : Contradictions arise from solvent polarity and proticity. Stability studies via accelerated degradation (40°C, 75% RH) show higher decomposition in polar protic solvents (e.g., MeOH). Use HPLC or GC-MS to track degradation products. Non-polar solvents (hexane) or stabilizers (BHT) enhance shelf life .
Q. What are the challenges in synthesizing boronic acid derivatives of this compound for use in medicinal chemistry?
- Methodological Answer : Direct borylation is hindered by the CF₃ group’s electron-withdrawing effect. Alternative routes include halogen-lithium exchange followed by quenching with B(OMe)₃. Protect the boronic acid as a pinacol ester to prevent protodeboronation. Validate intermediates via ¹¹B NMR .
Q. How does this compound compare to its fluoro or bromo analogs in agrochemical applications?
- Methodological Answer : The chloro derivative offers a balance between lipophilicity (logP ~2.8) and metabolic stability. Bromo analogs (e.g., 5-Bromo-2-chlorobenzotrifluoride) show higher bioactivity but poorer environmental persistence. Comparative bioassays (e.g., insecticidal activity against Spodoptera frugiperda) quantify efficacy differences .
Q. What role does this compound play in the development of fluorinated liquid crystals for display technologies?
- Methodological Answer : The CF₃ group enhances dielectric anisotropy, while the methyl group improves mesophase stability. Synthesize liquid crystal monomers via Sonogashira coupling with alkynyl spacers. Characterize phase transitions using Differential Scanning Calorimetry (DSC) and polarized optical microscopy .
Properties
IUPAC Name |
1-chloro-4-methyl-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLWMLABMJODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470798 | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-27-8 | |
Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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